(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride (2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 87269-86-1
VCID: VC6032070
InChI: InChI=1S/C8H13NO2.ClH/c10-8(11)7-4-5-2-1-3-6(5)9-7;/h5-7,9H,1-4H2,(H,10,11);1H/t5-,6-,7-;/m0./s1
SMILES: C1CC2CC(NC2C1)C(=O)O.Cl
Molecular Formula: C8H14ClNO2
Molecular Weight: 191.66

(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride

CAS No.: 87269-86-1

Cat. No.: VC6032070

Molecular Formula: C8H14ClNO2

Molecular Weight: 191.66

* For research use only. Not for human or veterinary use.

(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride - 87269-86-1

Specification

CAS No. 87269-86-1
Molecular Formula C8H14ClNO2
Molecular Weight 191.66
IUPAC Name (2S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C8H13NO2.ClH/c10-8(11)7-4-5-2-1-3-6(5)9-7;/h5-7,9H,1-4H2,(H,10,11);1H/t5-,6-,7-;/m0./s1
Standard InChI Key GEHZXRQNVRDLEB-MKXDVQRUSA-N
SMILES C1CC2CC(NC2C1)C(=O)O.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Definition

The compound belongs to the class of octahydrocyclopenta[b]pyrrole derivatives, featuring a bicyclic framework with a pyrrole ring fused to a cyclopentane moiety. The hydrochloride salt form enhances its stability and solubility in polar solvents.

Table 1: Fundamental Chemical Properties

PropertyValue
CAS Registry Number87269-86-1
Molecular FormulaC₈H₁₄ClNO₂
Molecular Weight191.66 g/mol
IUPAC Name(2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride
Structural FeaturesBicyclic (cyclopentane-pyrrole), carboxylic acid, hydrochloride salt

The stereochemistry at the 2S, 3aS, and 6aS positions confers chirality, which is critical for its potential interactions in biological systems .

Stereochemical Analysis

The compound’s three-dimensional configuration has been confirmed through X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. Key observations include:

  • Ring Puckering: The cyclopentane ring adopts an envelope conformation, minimizing steric strain.

  • Hydrogen Bonding: The hydrochloride group forms intermolecular hydrogen bonds with the carboxylic acid, stabilizing the crystal lattice .

Synthetic Approaches

Enantioselective Synthesis

While detailed synthetic protocols are proprietary, general strategies for analogous bicyclic compounds involve:

  • Pyrrole Ring Formation: Cyclization of γ-keto esters with ammonia derivatives.

  • Cyclopentane Fusion: Intramolecular Diels-Alder reactions to construct the bicyclic framework.

  • Chiral Resolution: Use of chiral auxiliaries or catalysts to achieve the desired (2S,3aS,6aS) configuration .

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability:

  • Continuous Flow Reactors: Enhance yield and reduce reaction times.

  • Catalytic Asymmetric Synthesis: Transition metal catalysts (e.g., ruthenium) enforce stereochemical control .

Reactivity and Functionalization

Oxidation Reactions

Exposure to oxidizing agents like hydrogen peroxide converts the pyrrole ring into a γ-lactam, altering electronic properties.

Reduction Pathways

Sodium borohydride reduces the carboxylic acid to a primary alcohol, yielding (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-methanol hydrochloride—a precursor for further derivatization .

Substitution Reactions

Electrophilic aromatic substitution at the pyrrole nitrogen introduces halogen or alkyl groups, modulating bioavailability.

Challenges and Future Perspectives

Knowledge Gaps

  • Biological Activity: No peer-reviewed studies directly link this compound to specific therapeutic effects.

  • Toxicological Profile: Absence of in vivo data necessitates caution in application development.

Research Priorities

  • Targeted Synthesis: Develop stereocontrolled routes to access diastereomers for comparative studies.

  • Computational Modeling: Predict binding affinities for neurological or cardiovascular targets.

  • Collaborative Validation: Partner with academic and industrial labs to expand the compound’s characterization.

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